molecular formula C6H9N3O2 B12083175 2-(4-Hydroxy-1H-pyrazol-1-yl)-N-methylacetamide

2-(4-Hydroxy-1H-pyrazol-1-yl)-N-methylacetamide

Katalognummer: B12083175
Molekulargewicht: 155.15 g/mol
InChI-Schlüssel: OAFQXBQJWCIRTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Hydroxy-1H-pyrazol-1-yl)-N-methylacetamide is a chemical compound with a pyrazole ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-1H-pyrazol-1-yl)-N-methylacetamide typically involves the reaction of 4-hydroxy-1H-pyrazole with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography, ensures the final product’s purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Hydroxy-1H-pyrazol-1-yl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-Hydroxy-1H-pyrazol-1-yl)-N-methylacetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(4-Hydroxy-1H-pyrazol-1-yl)-N-methylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate: Similar structure with an ethyl ester group instead of the N-methylacetamide group.

    2-(4-Hydroxy-1H-pyrazol-1-yl)-N,N-dimethylacetamide: Contains two methyl groups on the acetamide nitrogen.

Uniqueness

2-(4-Hydroxy-1H-pyrazol-1-yl)-N-methylacetamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyl and N-methylacetamide groups allow for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Eigenschaften

Molekularformel

C6H9N3O2

Molekulargewicht

155.15 g/mol

IUPAC-Name

2-(4-hydroxypyrazol-1-yl)-N-methylacetamide

InChI

InChI=1S/C6H9N3O2/c1-7-6(11)4-9-3-5(10)2-8-9/h2-3,10H,4H2,1H3,(H,7,11)

InChI-Schlüssel

OAFQXBQJWCIRTG-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)CN1C=C(C=N1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.